![molecular formula C8H8BrN3O B571820 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 1310318-42-3](/img/structure/B571820.png)
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of novel drugs.
Applications De Recherche Scientifique
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit potent inhibitory activity against various kinases such as cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and checkpoint kinase 1 (CHK1). This compound has also been shown to have anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and leukemia. Additionally, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported to have anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the inhibition of various kinases such as CDKs, GSK-3β, and CHK1. This inhibition results in the disruption of various cellular processes such as cell cycle progression, DNA replication, and DNA damage response. Additionally, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway.
Effets Biochimiques Et Physiologiques
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit various kinases. Additionally, this compound has been reported to have anti-inflammatory activity and has been studied for its potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent inhibitory activity against various kinases. This makes it a promising candidate for the development of novel drugs. Additionally, the synthesis method for this compound is relatively easy to perform, and the compound can be obtained in high purity.
However, one of the limitations of using 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potential toxicity. This compound has been reported to exhibit cytotoxicity towards normal cells, which may limit its potential applications in drug discovery.
Orientations Futures
There are several future directions for the study of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One of the directions is the development of novel drugs based on this compound. The potent inhibitory activity of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one against various kinases makes it a promising candidate for the development of drugs for the treatment of cancer and inflammatory diseases.
Another future direction is the study of the structure-activity relationship (SAR) of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. By modifying the structure of this compound, it may be possible to enhance its potency and selectivity towards specific kinases.
Conclusion:
In conclusion, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in drug discovery. This compound has been shown to exhibit potent inhibitory activity against various kinases, making it a promising candidate for the development of novel drugs. Additionally, 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been reported to have anticancer and anti-inflammatory activity, further highlighting its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves the reaction of 3,4-dimethyl-1H-pyrazole with 5-bromo-2-chloropyrimidine in the presence of a base such as sodium hydride. The resulting intermediate is then treated with acetic anhydride to yield 3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one. This synthesis method has been reported to yield a high purity product and is relatively easy to perform.
Propriétés
IUPAC Name |
3-bromo-5,6-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-4-5(2)11-7-6(9)3-10-12(7)8(4)13/h3,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZMQOTXVKKBILO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=CNN2C1=O)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


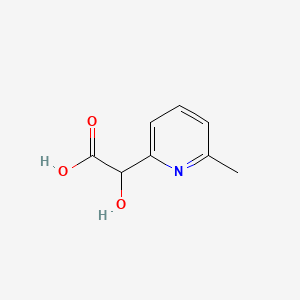
![Carbamic acid, [(2-methylpropyl)carbonimidoyl]-, ethyl ester (9CI)](/img/no-structure.png)

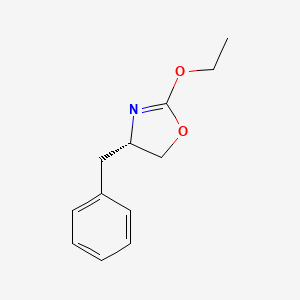
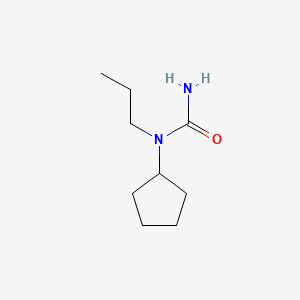
![7-(Chloromethyl)thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B571747.png)
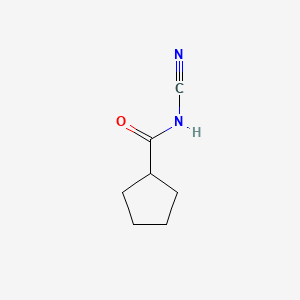
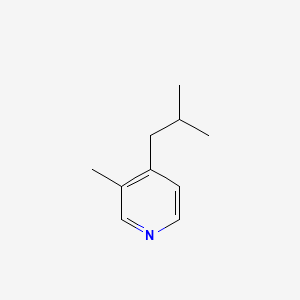

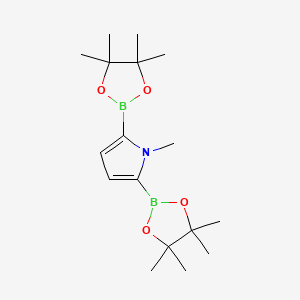

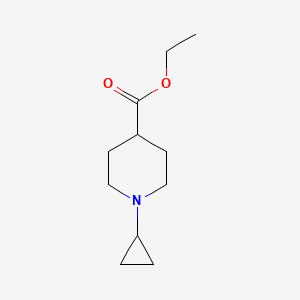
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)